

Cbz-NH-PEG2-CH₂COOH CAS number and molecular weight

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Compound of Interest

Compound Name: Cbz-NH-PEG2-CH₂COOH

Cat. No.: B060985

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Technical Guide: Cbz-NH-PEG2-CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cbz-NH-PEG2-CH₂COOH**, a heterobifunctional linker molecule. It is designed to be a comprehensive resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, with a particular focus on its application in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Cbz-NH-PEG2-CH₂COOH is a valuable building block in chemical biology and drug discovery. It features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer. This structure allows for sequential and specific conjugation to two different molecules.

Property	Value	Reference
CAS Number	165454-06-8	
Molecular Formula	C14H19NO6	
Molecular Weight	297.3 g/mol	
Appearance	White to off-white solid or viscous oil	
Purity	Typically ≥95%	
Solubility	Soluble in DMSO, DMF, and other polar organic solvents	
Storage	Store at -20°C for long-term storage, protected from light and moisture. For short-term use, 0-4°C is acceptable.	

Chemical Structure and Functionality

The key to the utility of **Cbz-NH-PEG2-CH₂COOH** lies in its bifunctional nature, which is enabled by an orthogonal protection strategy.

- **Carboxylic Acid (-COOH):** This functional group serves as a reactive handle for conjugation to primary amines on biomolecules (e.g., proteins, peptides) or synthetic molecules. This reaction, typically facilitated by carbodiimide activators, forms a stable amide bond.
- **Cbz-Protected Amine (-NH-Cbz):** The amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under the conditions required for the carboxylic acid coupling. It can be selectively removed later, most commonly through catalytic hydrogenolysis, to reveal a primary amine. This newly exposed amine is then available for a second conjugation reaction.
- **PEG Spacer (-PEG2-):** The two-unit polyethylene glycol chain acts as a hydrophilic spacer. The inclusion of a PEG linker can enhance the solubility and permeability of the resulting

conjugate, which is particularly advantageous in the development of large molecules like PROTACs.

Experimental Protocols

The following protocols are generalized procedures for the use of **Cbz-NH-PEG2-CH₂COOH** and similar heterobifunctional linkers. Optimization may be required for specific applications.

Amide Coupling via the Carboxylic Acid Group

This protocol describes the coupling of the carboxylic acid moiety of **Cbz-NH-PEG2-CH₂COOH** to a molecule containing a primary amine (Amine-R¹).

Materials:

- **Cbz-NH-PEG2-CH₂COOH**
- Amine-R¹ (the molecule to be conjugated)
- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: Anhydrous DMF (N,N-Dimethylformamide)
- Washing solvents: DCM (Dichloromethane), Isopropanol

Procedure:

- Activation: In a reaction vessel, dissolve **Cbz-NH-PEG2-CH₂COOH** (1.2 equivalents), HBTU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
- Add DIPEA (3 equivalents) to the activation solution and stir for 1-2 minutes at room temperature.
- Coupling: In a separate vessel, dissolve Amine-R¹ (1 equivalent) in anhydrous DMF.

- Add the activation solution to the solution of Amine-R¹ and stir the reaction mixture at room temperature for 2-4 hours.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as LC-MS or TLC, until the starting material (Amine-R¹) is consumed.
- Work-up and Purification: Once the reaction is complete, the product can be purified. For small molecules, this may involve aqueous work-up followed by column chromatography. For larger molecules like peptides on solid support, the resin would be thoroughly washed with DMF, DCM, and Isopropanol, and then dried under vacuum.

Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose the primary amine for subsequent reactions. The most common method is catalytic hydrogenolysis.

Materials:

- Cbz-protected conjugate (R¹-NH-CO-CH₂-PEG₂-NH-Cbz)
- Catalyst: 10% Palladium on Carbon (Pd/C)
- Solvent: Methanol (or Ethanol, Ethyl Acetate)
- Hydrogen gas source (e.g., a balloon or a hydrogenation apparatus)
- Celite® for filtration

Procedure:

- Reaction Setup: Dissolve the Cbz-protected conjugate (1 equivalent) in methanol in a reaction flask.
- Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
- Hydrogenation: Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen), followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a

balloon) and stir the suspension vigorously at room temperature.

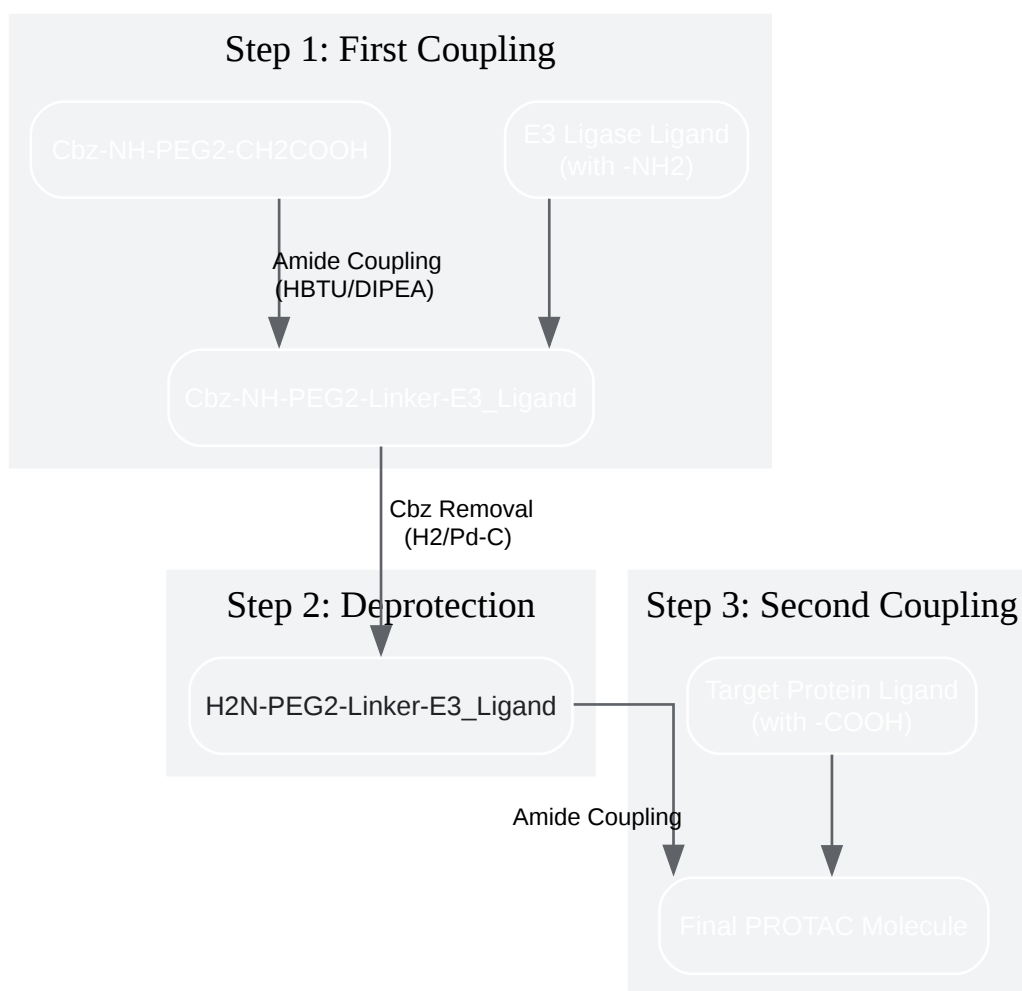
- **Monitoring:** The reaction progress can be monitored by LC-MS or TLC. The reaction may take from a few hours to overnight.
- **Filtration:** Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
- **Isolation:** Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product (R^1 -NH-CO-CH₂-PEG₂-NH₂).

Applications in PROTAC Synthesis and Signaling

Cbz-NH-PEG2-CH₂COOH is frequently used as a linker in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

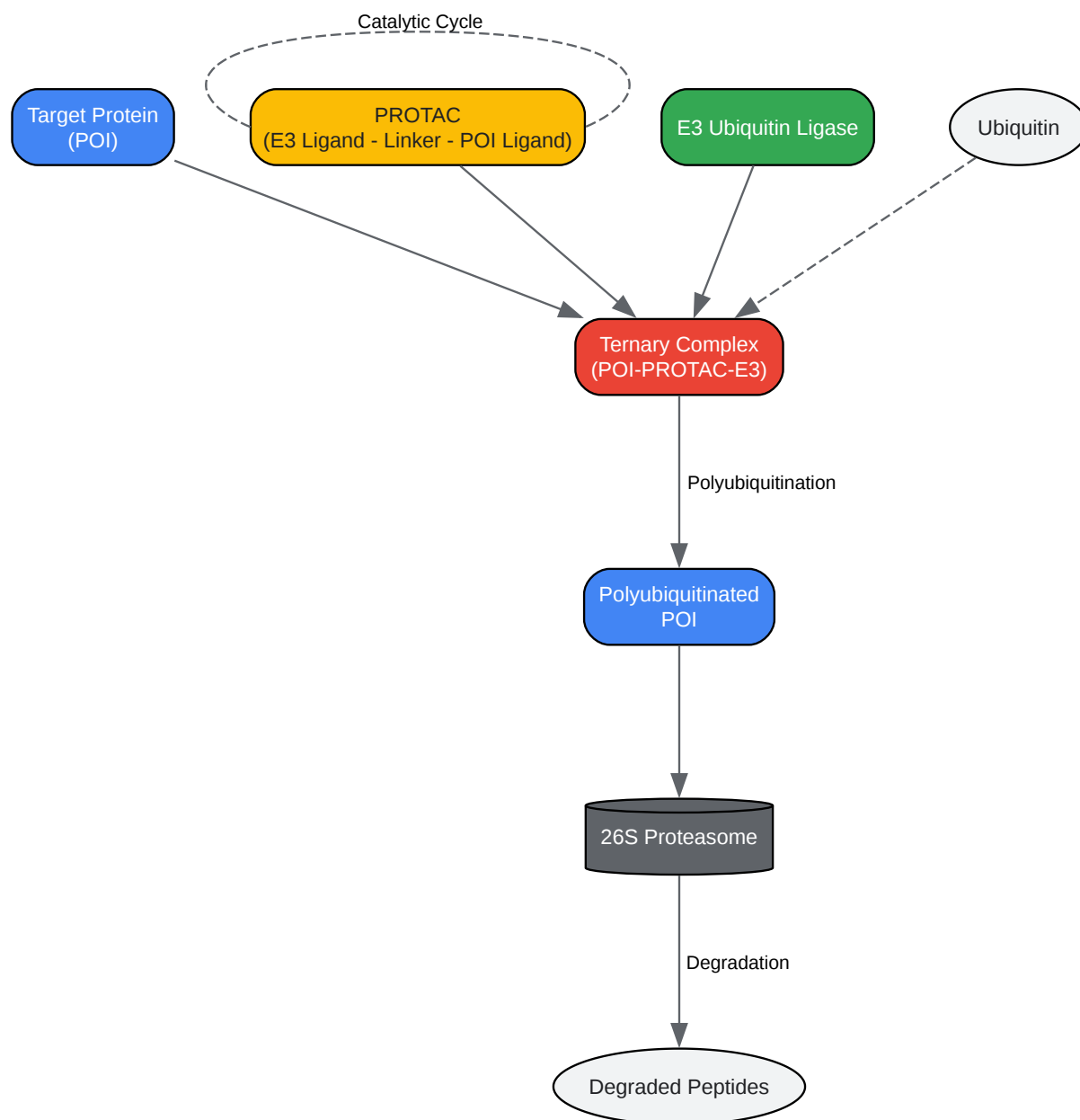
The synthesis of a PROTAC using this linker would follow the general workflow illustrated below. First, the carboxylic acid of the linker is coupled to a ligand for the E3 ligase. Following purification, the Cbz group is removed, and the newly exposed amine is then coupled to a ligand for the target protein.



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PROTAC Synthesis Workflow using a Heterobifunctional Linker.

Once synthesized, the PROTAC molecule does not have a signaling pathway of its own but rather hijacks the cell's natural ubiquitin-proteasome system. The PROTAC acts as a bridge to form a ternary complex between the target protein and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.



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Mechanism of Action for a PROTAC Molecule.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com